N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H21Cl2N3O4S2 and its molecular weight is 550.47. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Use in Transfer Hydrogenation of Ketones
This compound has been used in the synthesis of organo-carboxamide ruthenium (II) complexes, which have shown moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .
Use in Fluorescence Studies
The compound exhibits interesting photophysical properties. Due to the excited state intramolecular proton transfer (ESIPT) characteristic in solution, the compound displays dual fluorescence (enol emission and keto emission), while in solid thin films it only shows one type of emission .
Use in the Synthesis of Difluoroborate Complexes
The compound has been used in the synthesis of difluoroborate complexes, which show a significant blue shift and enhanced emission compared to the original compound due to conformational restrictions .
Use as TMPRSS2 Inhibitors
Compounds similar to this have been used as transmembrane serine protease 2 (TMPRSS2) inhibitors in the treatment of viral infections, such as coronavirus infections .
Use in the Synthesis of Benzo Thiazole-2 (3H)-Thiones and Benzo Thiazol-2 (3H)-Ones
A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed, which can obviate the prefunctionalization of the starting materials .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2N3O4S2/c25-11-13-29(14-12-26)35(32,33)18-8-5-16(6-9-18)23(31)27-17-7-10-21(30)19(15-17)24-28-20-3-1-2-4-22(20)34-24/h1-10,15,30H,11-14H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZASWYTFMGOBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-chloroethyl)sulfamoyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.